molecular formula C13H18O9 B058209 1,2,3,5-tetra-O-acetyl-D-xylofuranose

1,2,3,5-tetra-O-acetyl-D-xylofuranose

Cat. No.: B058209
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-DAAZQVBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetra-O-acetyl-D-xylofuranose is typically synthesized through the acetylation of D-xylofuranose. The process involves the reaction of D-xylofuranose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose primarily involves its role as a precursor in the synthesis of nucleosides. The acetyl groups protect the hydroxyl groups of the sugar, allowing selective reactions to occur at other positions. Once the desired modifications are made, the acetyl groups can be removed to yield the final nucleoside product . This process involves various molecular targets and pathways, including enzymatic catalysis and chemical transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and reactivity, which make it particularly suitable for the synthesis of certain nucleosides. Its acetyl groups provide protection during chemical reactions, allowing for selective modifications and high yields of the desired products .

Properties

IUPAC Name

[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-DAAZQVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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